molecular formula C19H15N3O3S B11461076 7-(1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11461076
M. Wt: 365.4 g/mol
InChI Key: ZUTRDYLFJCTHJW-UHFFFAOYSA-N
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Description

7-(2H-1,3-Benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a complex organic compound that features a unique combination of benzodioxole, phenylamino, and thiazolopyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2H-1,3-benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.

    Synthesis of the Thiazolopyridinone Core: This can be achieved through the condensation of 2-aminopyridine with α-haloketones, followed by cyclization with thiourea.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiazolopyridinone intermediates through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and catalyst optimization. Scale-up processes often require careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-(2H-1,3-benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted thiazolopyridinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2H-1,3-Benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
  • 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
  • 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Uniqueness

The uniqueness of 7-(2H-1,3-benzodioxol-5-yl)-2-(phenylamino)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one lies in its combined structural features, which provide a versatile platform for chemical modifications and functionalization. This allows for the exploration of a wide range of chemical and biological activities, making it a valuable compound in research and development.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

2-anilino-7-(1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H15N3O3S/c23-16-9-13(11-6-7-14-15(8-11)25-10-24-14)17-18(21-16)22-19(26-17)20-12-4-2-1-3-5-12/h1-8,13H,9-10H2,(H,20,22)(H,21,23)

InChI Key

ZUTRDYLFJCTHJW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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